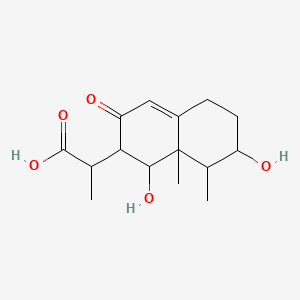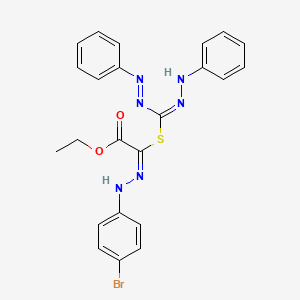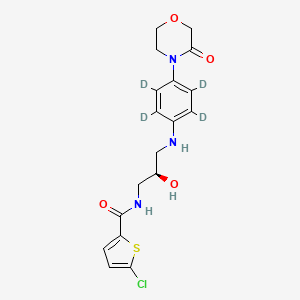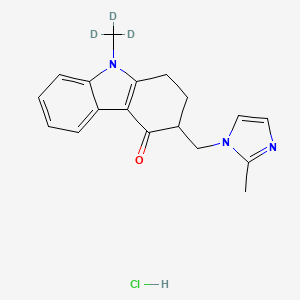
GLP-1R agonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 8 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This receptor agonist is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. Additionally, it has shown potential benefits in addressing obesity and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucagon-like peptide-1 receptor agonist 8 involves the fusion of a series of heptapeptide tags with different length fatty chains to the N-terminus of mutated glucagon-like peptide-1 using an intermediate sequence comprising a flexible linker and a thrombin-cleavable site . The reaction conditions typically include the use of surface plasmon resonance measurements and plasma stability tests to ensure the efficacy and stability of the compound .
Industrial Production Methods
Industrial production of glucagon-like peptide-1 receptor agonist 8 involves recombinant expression and stapling techniques. The process includes the selection of stable expressing clones, lysis of cell pellets, and purification using nickel affinity chromatography . This method yields approximately 30 mg/L of the protein .
Chemical Reactions Analysis
Types of Reactions
Glucagon-like peptide-1 receptor agonist 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 8 has a wide range of scientific research applications, including:
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 8 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor. This binding activates downstream signaling pathways that enhance insulin secretion, inhibit glucagon release, and slow gastric emptying . The molecular targets involved include pancreatic beta cells and neurons in the brain’s satiety center .
Comparison with Similar Compounds
Similar Compounds
Exendin-4: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes mellitus.
Liraglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic applications.
Semaglutide: A long-acting glucagon-like peptide-1 receptor agonist used for weight management and diabetes treatment.
Uniqueness
Glucagon-like peptide-1 receptor agonist 8 is unique due to its prolonged active duration and enhanced glucose-lowering effect compared to other glucagon-like peptide-1 receptor agonists . This makes it a promising candidate for the development of once-weekly anti-diabetic drugs .
Properties
Molecular Formula |
C33H32N4O5 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[[4-[(2R)-2-(4-cyanophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C33H32N4O5/c34-17-21-4-6-23(7-5-21)30-20-41-32-26(2-1-3-29(32)42-30)22-10-13-36(14-11-22)19-31-35-27-9-8-24(33(38)39)16-28(27)37(31)18-25-12-15-40-25/h1-9,16,22,25,30H,10-15,18-20H2,(H,38,39)/t25-,30-/m0/s1 |
InChI Key |
RKGAOZLEVAHEJK-QCDSWUKFSA-N |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@H](CO6)C7=CC=C(C=C7)C#N |
Canonical SMILES |
C1CN(CCC1C2=C3C(=CC=C2)OC(CO3)C4=CC=C(C=C4)C#N)CC5=NC6=C(N5CC7CCO7)C=C(C=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)











